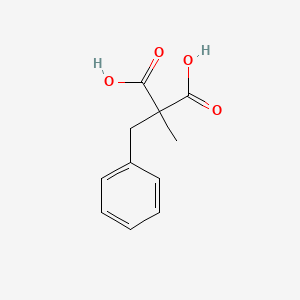
Ethyl 3-fluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-fluoropropyl carbonate is an organic compound with the molecular formula C6H11FO3 It is a carbonate ester that contains an ethyl group and a 3-fluoropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoropropyl carbonate can be synthesized through the reaction of ethyl chloroformate with 3-fluoropropanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbonate ester. The general reaction scheme is as follows:
C2H5OCOCl+C3H7FOH→C6H11FO3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help control reaction conditions such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-fluoropropyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-fluoropropanol and carbon dioxide.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or 3-fluoropropyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 3-fluoropropanol and carbon dioxide.
Substitution: Various substituted carbonates depending on the nucleophile used.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-fluoropropyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-fluoropropyl group into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism by which ethyl 3-fluoropropyl carbonate exerts its effects involves the interaction of the 3-fluoropropyl group with molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The carbonate ester linkage can undergo hydrolysis, releasing the 3-fluoropropyl group, which can then interact with biological molecules or participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-fluoropropyl carbonate can be compared with other similar compounds, such as:
Ethyl 3-chloropropyl carbonate: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.
Ethyl 3-bromopropyl carbonate: Contains a bromine atom, which also affects its chemical behavior.
Ethyl 3-iodopropyl carbonate: Contains an iodine atom, resulting in unique reactivity compared to the fluorinated compound.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts specific properties such as increased stability, lipophilicity, and potential biological activity. The fluorine atom’s electronegativity and small size make it a valuable substituent in various applications.
Eigenschaften
Molekularformel |
C6H11FO3 |
|---|---|
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
ethyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C6H11FO3/c1-2-9-6(8)10-5-3-4-7/h2-5H2,1H3 |
InChI-Schlüssel |
AQAQSJYYPNMJKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


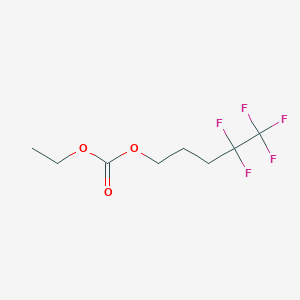


![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12084043.png)
![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)

![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine](/img/structure/B12084056.png)
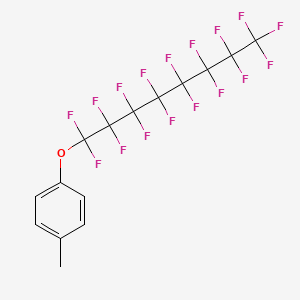
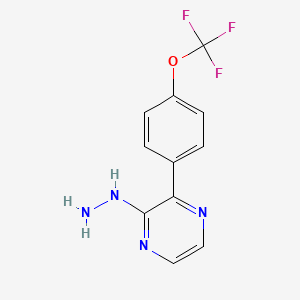
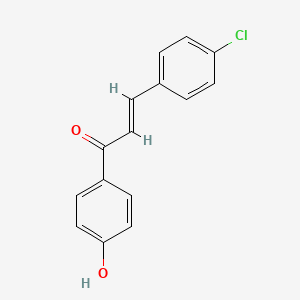
![1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12084070.png)

